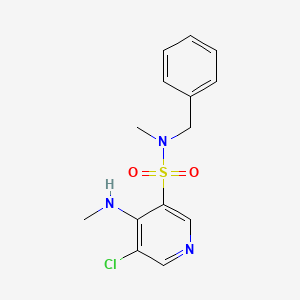
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the following structural formula:
C14H16ClN3O2S
This compound belongs to the sulfonamide class and contains a pyridine ring substituted with a benzyl group, a chlorine atom, and a methylamino group. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes:: The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides. In this case, boron reagents containing a benzyl group and a chlorine atom can be coupled with a pyridine derivative.
Reaction Conditions:: The Suzuki–Miyaura coupling typically employs palladium catalysts, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a solvent like DMF or toluene. The reaction proceeds under mild conditions, making it suitable for complex molecules.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalyst loading, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the chlorine or benzyl position.
Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anti-inflammatory properties.
Biological Studies: Researchers use it as a tool compound to study specific pathways or targets.
Industry: It could serve as a building block for other complex molecules.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide’s uniqueness lies in its specific substitution pattern and sulfonamide functionality.
Propriétés
Formule moléculaire |
C14H16ClN3O2S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17) |
Clé InChI |
OUQGABYASYWJMO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


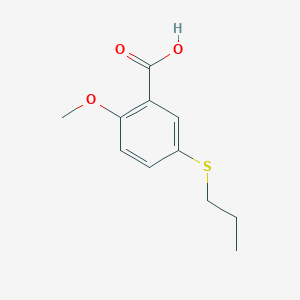
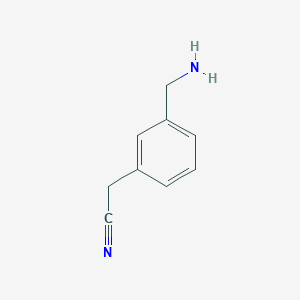

![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
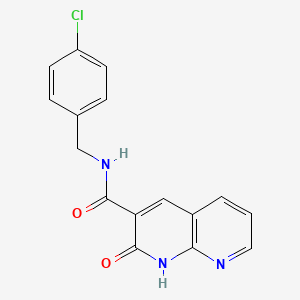
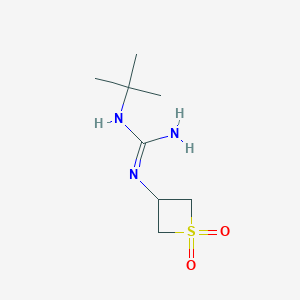
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
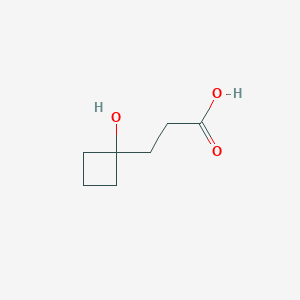
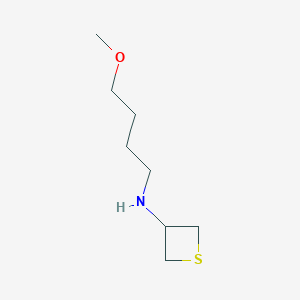
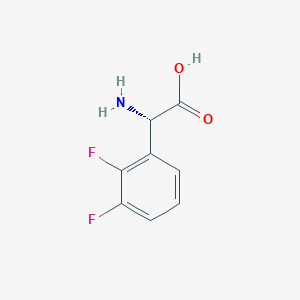
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
